5-Ethoxypyrazin-2-amine
Overview
Description
5-Ethoxypyrazin-2-amine is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Ethoxypyrazin-2-amine is1S/C6H9N3O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3,(H2,7,8)
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
5-Ethoxypyrazin-2-amine has a density of 1.2±0.1 g/cm3, a boiling point of 269.6±35.0 °C at 760 mmHg, and a flash point of 116.9±25.9 °C . It is a solid substance .Scientific Research Applications
Synthesis and Biological Activity
- HIV-1 Inhibition : A study conducted by Larsen et al. (1999) focused on the synthesis of triazenopyrazole derivatives, including compounds related to 5-Ethoxypyrazin-2-amine, as potential inhibitors of HIV-1. One of the synthesized compounds showed moderate activity against HIV-1 (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Energetic Materials Synthesis
- Energetic Material Development : Klapötke, Piercey, and Stierstorfer (2012) synthesized new energetic materials, including derivatives of 5-Ethoxypyrazin-2-amine. These materials exhibit high explosive performance and varying sensitivities (Klapötke, Piercey, & Stierstorfer, 2012).
Antidepressant Discovery
- Antidepressant Properties : Mahesh et al. (2011) designed and synthesized a series of 3-ethoxyquinoxalin-2-carboxamides, structurally related to 5-Ethoxypyrazin-2-amine, as 5-HT3 receptor antagonists. Some compounds exhibited significant antidepressant-like activity (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Antimicrobial Applications
- Antimicrobial Activities : Bektaş et al. (2007) investigated the antimicrobial activities of new 1,2,4-triazole derivatives, related to 5-Ethoxypyrazin-2-amine. Some compounds showed good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
- Corrosion Inhibition : Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds, similar to 5-Ethoxypyrazin-2-amine, on the corrosion of iron. These compounds were found to be efficient corrosion inhibitors (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Cancer Therapy
- Targeted Cancer Therapy : Wang et al. (2011) reported the encapsulation of potential anticancer drugs using multifunctional poly(amidoamine) dendrimers, which may involve structures related to 5-Ethoxypyrazin-2-amine. This approach targets cancer therapy, offering a new way to deliver drugs to cancer cells (Wang, Guo, Cao, Shen, & Shi, 2011).
Safety And Hazards
5-Ethoxypyrazin-2-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .
properties
IUPAC Name |
5-ethoxypyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENSUDOADHXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671929 | |
Record name | 5-Ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxypyrazin-2-amine | |
CAS RN |
647843-58-1 | |
Record name | 5-Ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-ethoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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